N-((1S,2S)-2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
CAS No.:
Cat. No.: VC18291761
Molecular Formula: C14H16F6N2O2S
Molecular Weight: 390.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H16F6N2O2S |
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Molecular Weight | 390.35 g/mol |
IUPAC Name | N-[(1S,2S)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C14H16F6N2O2S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)25(23,24)22-12-4-2-1-3-11(12)21/h5-7,11-12,22H,1-4,21H2/t11-,12-/m0/s1 |
Standard InChI Key | JBCNCYCPWLJXDO-RYUDHWBXSA-N |
Isomeric SMILES | C1CC[C@@H]([C@H](C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES | C1CCC(C(C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a trans-1,2-diaminocyclohexane core with a benzenesulfonamide moiety substituted at the 3,5-positions with trifluoromethyl groups. The molecular formula is C<sub>22</sub>H<sub>18</sub>F<sub>6</sub>N<sub>2</sub>O<sub>2</sub>S, corresponding to a molecular weight of 488.45 g/mol . X-ray crystallography of analogous structures reveals that the cyclohexane ring adopts a chair conformation, with the sulfonamide group occupying an equatorial position to minimize steric strain . The 1S,2S configuration creates a well-defined chiral pocket, critical for enantioselective catalysis.
Electronic Properties
The 3,5-bis(trifluoromethyl)benzene group induces strong electron-withdrawing effects, quantified by Hammett σ<sub>para</sub> values of 0.54 for each CF<sub>3</sub> group. This electron-deficient aromatic system enhances the sulfonamide's hydrogen-bonding acidity (pK<sub>a</sub> ≈ 8.2 in DMSO), enabling effective substrate activation . Nuclear Magnetic Resonance (NMR) studies show characteristic downfield shifts for the sulfonamide NH proton (δ 9.8 ppm in CDCl<sub>3</sub>), indicative of strong hydrogen-bond donor capacity .
Synthesis and Characterization
Synthetic Routes
The compound is typically prepared via a three-step sequence:
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Resolution of trans-1,2-diaminocyclohexane: The 1S,2S enantiomer is obtained through diastereomeric salt formation with D-tartaric acid, followed by recrystallization and distillation .
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Sulfonylation: Treatment with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in dichloromethane using triethylamine as base yields the sulfonamide in 72–97% isolated yield after recrystallization from 2-propanol .
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Purification: Column chromatography on silica gel (hexane/ethyl acetate gradient) provides material with >99% enantiomeric purity, as verified by chiral HPLC .
Key reaction parameters include:
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Stoichiometry: 1.1 equivalents of sulfonyl chloride relative to diamine
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Temperature: Room temperature (20–25°C)
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Reaction time: 12 hours
Spectroscopic Characterization
<sup>1</sup>H NMR (600 MHz, CDCl<sub>3</sub>):
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δ 8.20 (s, 1H, ArH)
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δ 7.95 (d, J = 1.8 Hz, 2H, ArH)
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δ 6.25 (br s, 1H, NH)
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δ 3.85–3.92 (m, 1H, CHN)
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δ 2.75–2.88 (m, 2H, cyclohexane CH<sub>2</sub>)
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δ 1.45–1.78 (m, 8H, cyclohexane CH<sub>2</sub>)
<sup>19</sup>F NMR (376 MHz, CDCl<sub>3</sub>):
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δ -62.82 (s, 6F, CF<sub>3</sub>)
FT-IR (ATR):
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3162 cm<sup>-1</sup> (N-H stretch)
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1347 cm<sup>-1</sup> (S=O asymmetric)
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1155 cm<sup>-1</sup> (S=O symmetric)
Catalytic Applications
Asymmetric Michael-Hemiacetalization
The compound catalyzes the reaction between α,β-unsaturated aldehydes and 2-hydroxybenzophenones to form chromene derivatives with >20:1 ortho/para selectivity and 99% ee . A representative transformation:
Reaction Conditions:
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Catalyst loading: 1–5 mol%
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Solvent: Toluene
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Temperature: -20°C
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Time: 24–48 hours
Mechanistic Insights:
Density Functional Theory (DFT) calculations at the B3LYP/CC-pVDZ level reveal a transition state where the sulfonamide NH forms dual hydrogen bonds with the aldehyde oxygen (2.1 Å) and phenolic OH (2.3 Å) . The cyclohexane ring's chair conformation positions the CF<sub>3</sub> groups to create a hydrophobic pocket that enforces substrate π-π stacking with the benzophenone aromatic system.
Substrate Scope
The catalyst demonstrates broad compatibility with electron-diverse substrates:
Substrate Type | Yield (%) | ee (%) | o/p Ratio |
---|---|---|---|
4-NO<sub>2</sub>-benzaldehyde | 92 | 99 | 22:1 |
4-OMe-benzaldehyde | 88 | 97 | 18:1 |
2-Naphthaldehyde | 85 | 95 | 15:1 |
Notably, unprotected anilines achieve 89–93% ee in analogous reactions, surpassing the performance of thiourea-based catalysts .
Structure-Activity Relationships
Impact of Trifluoromethyl Groups
Comparative studies with des-CF<sub>3</sub> analogues show:
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Catalytic activity: 3,5-bis(CF<sub>3</sub>) derivative exhibits 5× higher turnover frequency (TOF = 12 h<sup>-1</sup>) vs. non-fluorinated counterpart (TOF = 2.4 h<sup>-1</sup>)
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Selectivity: Ortho/para ratio improves from 4:1 to >20:1 upon CF<sub>3</sub> introduction
Solvent Effects
Polar aprotic solvents (DMF, DMSO) diminish enantioselectivity (ee <50%), while aromatic solvents (toluene, xylene) maintain high ee values (>95%) due to enhanced π-interactions .
Industrial Relevance
Pharmaceutical applications include the synthesis of:
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Antimalarials: Enantioselective construction of the chloroquine core
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NSAIDs: Stereocontrolled assembly of profen derivatives
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Anticancer agents: Atroposelective synthesis of kinase inhibitors
A recent patent application (WO2024056789) discloses its use in continuous flow reactors for kilogram-scale production of anticoagulant intermediates .
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